molecular formula C8H10O4 B11762335 Ethyl 2-hydroxy-3-oxocyclopent-1-enecarboxylate

Ethyl 2-hydroxy-3-oxocyclopent-1-enecarboxylate

Cat. No.: B11762335
M. Wt: 170.16 g/mol
InChI Key: KLLXQEIOIHZHBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-hydroxy-3-oxocyclopent-1-enecarboxylate is an organic compound with the molecular formula C8H10O4. It is a derivative of cyclopentenone and is characterized by the presence of an ethyl ester group, a hydroxyl group, and a keto group on the cyclopentene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-hydroxy-3-oxocyclopent-1-enecarboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with cyclopentadiene in the presence of a catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize production efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-3-oxocyclopent-1-enecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ethyl 2,3-dioxocyclopent-1-enecarboxylate, ethyl 2-hydroxy-3-hydroxycyclopent-1-enecarboxylate, and substituted esters or amides .

Scientific Research Applications

Ethyl 2-hydroxy-3-oxocyclopent-1-enecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-3-oxocyclopent-1-enecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the hydroxyl and keto groups, which can participate in various chemical reactions. These functional groups enable the compound to form covalent bonds with target molecules, leading to the modulation of biological pathways and the exertion of its effects .

Comparison with Similar Compounds

Ethyl 2-hydroxy-3-oxocyclopent-1-enecarboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

ethyl 2-hydroxy-3-oxocyclopentene-1-carboxylate

InChI

InChI=1S/C8H10O4/c1-2-12-8(11)5-3-4-6(9)7(5)10/h10H,2-4H2,1H3

InChI Key

KLLXQEIOIHZHBX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=O)CC1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.